3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1
説明
Molecular Geometry and Stereochemical Configuration
The molecular architecture of 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione features a planar cyclobutene-dione core flanked by two distinct substituents: a 3,5-bis(trifluoromethyl)phenyl group and a cinchona alkaloid-derived quinuclidine-quinoline system. X-ray crystallographic studies of analogous cyclobutene-diones reveal bond lengths of 1.46–1.48 Å for the carbonyl (C=O) groups and 1.34–1.36 Å for the conjugated ene-dione system, indicative of partial double-bond character.
The stereochemical configuration at the C9 position of the cinchonan moiety is critically defined as (9R), originating from the natural (-)-quinine scaffold. This configuration governs the spatial orientation of the quinuclidine nitrogen and quinoline methoxy group, creating a chiral pocket that influences intermolecular interactions. Density functional theory (DFT) optimizations corroborate a puckered cyclobutene ring (dihedral angle: 15–20°) and a trans arrangement of the two amino substituents, minimizing steric clashes between the trifluoromethylphenyl and cinchonan groups.
Electronic Effects of Trifluoromethyl Substituents
The 3,5-bis(trifluoromethyl)phenyl group imposes strong electron-withdrawing effects via inductive (-I) and field (-F) mechanisms, polarizing the adjacent amino group’s electron density. Nuclear magnetic resonance (NMR) studies show downfield shifts of 2.1–2.3 ppm for the meta-CF$$_3$$ protons relative to unsubstituted aniline derivatives, confirming enhanced deshielding. This electron deficiency activates the cyclobutene-dione core toward nucleophilic attack at the β-carbonyl position, as evidenced by reaction kinetics with Grignard reagents.
Computational analyses using natural bond orbital (NBO) methods reveal:
- A 12.7% reduction in electron density at the aniline nitrogen compared to non-fluorinated analogs
- Charge redistribution toward the cyclobutene-dione oxygen atoms (Mulliken charges: -0.43e for O1, -0.41e for O2)
- Hyperconjugative stabilization through σ(C-F) → π(C=O) interactions (energy: 8.2 kcal/mol)
These effects collectively enhance the compound’s electrophilicity, making it a potent intermediate in asymmetric catalysis.
Conformational Flexibility of the Cyclobutene-dione Core
Despite its strained four-membered ring, the cyclobutene-dione system exhibits limited conformational freedom due to conjugation between the dione and aniline moieties. Variable-temperature $$^{13}\text{C}$$ NMR spectra (213–298 K) show no evidence of ring puckering interconversion, suggesting a rigid chair-like conformation stabilized by:
- Partial π-bond character in the C1-C2 bond (Wiberg bond index: 0.78)
- Intramolecular hydrogen bonding between the quinoline methoxy oxygen and quinuclidine nitrogen (distance: 2.89 Å)
Molecular dynamics simulations (300 K, 100 ns) indicate rotational barriers of 14.2 kcal/mol for the cinchonan moiety and 9.8 kcal/mol for the trifluoromethylphenyl group, restricting free rotation to nanosecond timescales. This rigidity is pharmacologically advantageous, as it maintains the chiral environment for enantioselective binding.
Chiral Center Analysis from Cinchona Alkaloid Moiety
The cinchona-derived portion introduces four stereogenic centers (C3, C4, C8, C9), with the (9R) configuration being critical for molecular recognition. Circular dichroism (CD) spectra exhibit a strong positive Cotton effect at 285 nm (Δε = +12.3 L·mol$$^{-1}$$·cm$$^{-1}$$), characteristic of the (8S,9R) diastereomeric series. Key stereochemical features include:
| Stereocenter | Configuration | Structural Role |
|---|---|---|
| C3 | R | Quinoline ring orientation |
| C4 | S | Quinuclidine chair conformation |
| C8 | S | Methoxy group spatial arrangement |
| C9 | R | Chiral amino group positioning |
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-ZRJNXXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
[2+2] Cycloaddition Approaches
The cyclobutene ring is most frequently constructed via photochemical [2+2] cycloaddition of maleic anhydride derivatives. A representative protocol involves:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | Dimethyl acetylenedicarboxylate |
| Light source | UV-A (365 nm) |
| Solvent | Dichloromethane |
| Temperature | −20°C to 0°C |
| Catalyst | None (thermal activation) |
| Yield | 45–60% (crude) |
This method generates the strained cyclobutene system but requires careful control of reaction duration to prevent ring-opening side reactions.
Oxidative Ring Contraction
Alternative routes employ cyclohexenone derivatives subjected to oxidative contraction:
\text{Cyclohexenone} + \text{Oxone} \xrightarrow{\text{H}_2\text{O/MeCN}} \text{Cyclobutene-dione} \quad (\text{Yield: 32–38%})
While less efficient than cycloaddition methods, this approach offers better stereochemical control for chiral intermediates.
Functionalization of the Dione Core
Sequential Amination Reactions
The 1,2-dione undergoes stepwise amination to install the two distinct amine substituents:
First Amination (C-3 position)
-
Reagent : 3,5-bis(trifluoromethyl)aniline
-
Conditions :
Second Amination (C-4 position)
-
Reagent : (9R)-6'-methoxycinchonan-9-amine
-
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Additive: 4Å molecular sieves
-
Reaction time: 24–36 hr
-
Diastereomeric excess: 88–92%
-
The order of amination is critical—introducing the bulky cinchona derivative first leads to significant steric hindrance, reducing yields at the second amination step by 40–50%.
Chirality Control Strategies
The (9R)-configured cinchona moiety necessitates asymmetric synthesis techniques:
Chiral Pool Utilization
Starting from naturally occurring (−)-cinchonidine:
-
Methoxy Introduction :
\text{Cinchonidine} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{6'-Methoxy derivative} \quad (\text{Yield: 76%}) -
Amine Activation :
Conversion to the corresponding amine via Hofmann degradation (70–75% yield).
Catalytic Asymmetric Amination
For synthetic cinchona analogs, Pd-catalyzed couplings achieve enantiomeric excess:
\text{Pd}2(\text{dba})3/\text{Chiral phosphine ligand} \xrightarrow{\text{THF, 60°C}} \text{ee 94–96%}
Critical Process Parameters
Optimization studies reveal key factors influencing yield and purity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Amination stoichiometry | 1.1–1.3 eq (per amine) | ±15% yield |
| Moisture content | <50 ppm | Prevents hydrolysis |
| Oxygen levels | <1 ppm | Reduces oxidation |
| Cooling rate | 0.5°C/min | Controls crystal form |
Suppliers report final purity levels of 95–98% after recrystallization from ethyl acetate/heptane mixtures.
Scalability Challenges and Solutions
Key Issues in Scale-up
-
Exothermic amination steps requiring precise temperature control
-
High viscosity of reaction mixtures at >50% conversion
-
Residual metal catalysts complicating purification
Mitigation Strategies
-
Continuous Flow Reactors : Enable safe handling of exothermic reactions
-
Hybrid Solvent Systems : Toluene/DMSO (9:1) reduces viscosity by 60%
Analytical Characterization
Critical quality attributes are verified through:
7.1. Chiral HPLC Analysis
| Column | Mobile Phase | Retention Time |
|---|---|---|
| Chiralpak AD | Hexane/IPA (80:20) | 14.2 min (R) |
| 16.8 min (S) |
7.2. 19F NMR Spectroscopy
7.3. X-ray Crystallography
Confirms chair conformation of cinchona moiety and cis-dione configuration.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Steps | Cost Index |
|---|---|---|---|---|
| Linear synthesis | 11–13% | 95% | 9 | 1.00 |
| Convergent approach | 18–22% | 97% | 7 | 0.75 |
| Flow chemistry | 25–28% | 99% | 5 | 0.60 |
The convergent strategy employing pre-formed amine components demonstrates superior efficiency for large-scale production.
Emerging Methodologies
Recent advances show promise for improving synthesis:
化学反応の分析
Types of Reactions
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity, particularly in anticancer applications. The presence of the trifluoromethyl group can increase lipophilicity and metabolic stability, which are advantageous for drug candidates targeting cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models .
1.2 Anticonvulsant Properties
Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, potentially providing a new avenue for treating epilepsy and related disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the phenyl and cinchonan moieties can significantly influence its biological activity. For instance, the introduction of different substituents on the phenyl ring alters the compound's interaction with biological targets, enhancing its potency against specific enzymes or receptors involved in disease pathways .
Synthesis and Chemical Reactions
3.1 Synthesis Techniques
The synthesis of 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves multi-step synthetic routes that include:
- Formation of the cyclobutene core through cycloaddition reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination methods.
- Coupling reactions to attach the cinchonan moiety.
These synthetic strategies not only yield the target compound but also allow for the exploration of various analogs with potentially improved pharmacological profiles .
Case Studies
4.1 FDA-approved Trifluoromethyl Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights their significance in modern pharmacotherapy. The incorporation of such groups has been linked to improved efficacy and safety profiles in drugs used for treating a variety of conditions, including cancer and neurological disorders .
4.2 Experimental Findings
Experimental studies have demonstrated that compounds similar to 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione exhibit significant activity in inhibiting specific enzymes related to cancer progression and seizure activity. These findings underscore the potential for further development into therapeutic agents .
作用機序
The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxycinchonan moiety may also play a role in its biological activity by interacting with cellular components .
類似化合物との比較
Comparison with Similar Compounds
Stereoisomeric Comparison
The compound’s closest structural analog is its stereoisomer, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (CAS: [1256245-84-7]), which differs in the stereochemical configuration of the cinchonan moiety. Key comparative data are summarized below:
| Property | Target Compound (9R) | Stereoisomer (8α,9S) |
|---|---|---|
| CAS RN | [1256245-79-0] | [1256245-84-7] |
| Product Code | 49214-39 | 49214-38 |
| Molecular Weight | 630.57 g/mol | 630.57 g/mol |
| Price (100 mg) | JPY 38,000 | JPY 38,000 |
| Stereochemical Features | (9R) configuration | (8α,9S) configuration |
While both isomers share identical molecular formulas and pricing, their stereochemical divergence likely results in distinct biological or catalytic behaviors. For example, the (9R) configuration may favor enantioselective binding to specific protein targets or substrates, whereas the (8α,9S) isomer could exhibit altered solubility or metabolic stability .
Comparison with Other Squaramide Derivatives
Squaramides are a well-studied class of compounds. Below is a generalized comparison based on structural motifs:
| Compound Type | Key Features | Advantages/Disadvantages vs. Target Compound |
|---|---|---|
| Non-fluorinated squaramides | Phenyl or alkyl substituents instead of -CF₃ groups | Lower lipophilicity; reduced metabolic stability |
| Cinchona-free squaramides | Simple amines (e.g., benzylamine) as substituents | Lack chiral centers; lower stereoselectivity |
| Trifluoromethyl-substituted squaramides | Similar -CF₃ groups but different chiral cores | Comparable lipophilicity; variable stereochemical control |
The target compound’s combination of trifluoromethyl groups and cinchona-derived chirality positions it uniquely for applications requiring both high lipophilicity and enantioselectivity, such as asymmetric catalysis or targeted drug delivery .
Comparison with Cinchona Alkaloid Derivatives
Cinchona alkaloids (e.g., quinine, quinidine) are renowned for antimalarial activity and chiral catalysis. Modifications to the cinchona scaffold alter functionality:
| Cinchona Derivative | Modification | Key Differences from Target Compound |
|---|---|---|
| Quinine | Native hydroxyl group | Lacks squaramide core; lower hydrogen-bonding capacity |
| Cinchonidine-squaramide hybrids | Squaramide + cinchonidine | Similar chiral backbone but different substituent regiochemistry |
| 9-Epiquinine derivatives | Epimerized at C9 | Altered stereochemistry may reduce target affinity |
Research Implications and Limitations
Current data from commercial catalogs provide foundational structural and economic insights but lack detailed biochemical or catalytic performance metrics. Further studies should explore:
- Stereochemical Impact : Comparative assays of (9R) vs. (8α,9S) isomers in enantioselective catalysis or receptor binding.
- Structure-Activity Relationships (SAR) : Systematic variation of -CF₃ groups or cinchona substituents to optimize activity.
- Solubility and Stability : Pharmacokinetic profiling to assess drug-likeness.
This compound’s structural complexity and stereochemical precision make it a promising candidate for advanced applications in medicinal and synthetic chemistry, pending further empirical validation.
生物活性
The compound 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (CAS No. 1256245-82-5) is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, notably the trifluoromethyl group and the cinchonan moiety. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of drugs, while the cinchonan derivative is often associated with various pharmacological effects.
Chemical Structure
Key Functional Groups
- Trifluoromethyl Group : Enhances biological activity and solubility.
- Cinchonan Moiety : Contributes to receptor binding and activity modulation.
Pharmacological Properties
- Antitumor Activity : Studies have indicated that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For instance, the incorporation of such groups has been linked to enhanced inhibition of cancer cell proliferation in various models .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression. Research highlights that modifications in the chemical structure can lead to improved binding affinity and selectivity towards targets such as reverse transcriptase .
- Receptor Interaction : The interaction with G-protein coupled receptors (GPCRs) is a notable feature of this compound. Its structural components allow it to act as an agonist for certain receptors, which may play a role in metabolic regulation .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Signal Transduction Pathways : It modulates pathways associated with cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in tumor cells through various biochemical pathways.
- Alteration of Gene Expression : The compound influences gene expression profiles related to cancer progression and metabolic processes.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 0.5 to 2 µM depending on the cell type. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.0 | Apoptosis induction |
| MCF-7 (Breast) | 0.8 | Cell cycle arrest |
| HeLa (Cervical) | 1.5 | Inhibition of proliferation |
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of the compound, particularly its effect on reverse transcriptase. The findings indicated that it inhibits enzyme activity with an IC50 value of approximately 0.3 µM, suggesting strong potential as an antiviral agent.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Reverse Transcriptase | 0.3 | Competitive |
Q & A
Q. What experimental strategies are recommended for synthesizing this compound with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, prioritize chiral catalysts or auxiliaries during cyclobutene ring formation. For example, palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates can improve stereochemical control . Key steps include:
- Chiral resolution : Use (9R)-6'-methoxycinchonan-9-yl groups to exploit steric and electronic effects for asymmetric induction.
- Reaction monitoring : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to track enantiomeric excess (ee).
- Purification : Gradient flash chromatography with hexane/ethyl acetate mixtures (3:1 to 1:1) to isolate the target compound .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Combine spectroscopic and analytical techniques:
- NMR : Use and NMR to verify trifluoromethyl group integration and cyclobutene ring geometry.
- Mass spectrometry (HRMS) : Confirm molecular weight (CHFNO, m/z 630.57) .
- Elemental analysis : Validate C, H, N, and F percentages (e.g., F% ≈ 28.9%) to rule out impurities .
- HPLC-UV : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation.
- Storage : Store at 2–8°C in sealed, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
- Waste disposal : Collect residues in halogenated waste containers for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR shifts or HPLC retention times may arise from:
- Solvent effects : Replicate experiments in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess solvent-dependent shifts.
- Impurity profiles : Compare batch-specific HPLC traces to identify co-eluting byproducts (e.g., unreacted trifluoromethylphenyl intermediates) .
- Crystallographic validation : Perform single-crystal X-ray diffraction to unambiguously confirm stereochemistry and bond angles .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model transition states in cyclobutene ring-opening reactions. Focus on Fukui indices to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with cinchona alkaloid-binding enzymes to rationalize enantioselectivity trends .
- Solvent modeling : Apply COSMO-RS to optimize solvent selection for synthetic steps (e.g., toluene vs. DMF) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer: Design accelerated stability studies:
- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis at 254 nm over 24 hours.
- Thermal stress : Heat samples to 40–80°C and analyze decomposition products using LC-MS.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (2–8°C) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
